7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide
Overview
Description
AZ 5704 is a potent and selective ATM kinase inhibitor.
Mechanism of Action
Target of Action
The primary target of this compound is the ATM kinase . ATM kinase plays a crucial role in the DNA damage response pathway, where it is activated in response to DNA double-strand breaks. Once activated, ATM kinase phosphorylates key players in the DNA damage response pathway, coordinating cell cycle checkpoint control, DNA repair, and apoptosis.
Mode of Action
This compound acts as a potent and selective inhibitor of ATM kinase . It exhibits more than 600-fold selectivity for ATM over other kinases . By inhibiting ATM kinase, this compound can disrupt the DNA damage response pathway, potentially leading to uncontrolled cell growth and proliferation.
Biochemical Pathways
The inhibition of ATM kinase by this compound affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability, and its disruption can lead to genomic instability and cancer. The compound’s action can potentiate the antitumor effects of other drugs, such as the topoisomerase 1 inhibitor irinotecan .
Pharmacokinetics
The compound is orally bioavailable , which means it can be administered orally and is capable of being absorbed into the body through the gastrointestinal tract. The compound’s solubility in DMSO is also high , which could potentially enhance its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the storage conditions . It is recommended to store the compound at -20°C . Furthermore, the compound’s solubility in different solvents can also influence its bioavailability and, consequently, its efficacy .
Biochemical Analysis
Biochemical Properties
AZ 5704 plays a significant role in biochemical reactions, particularly as an ATM kinase inhibitor . It interacts with the ATM kinase enzyme, inhibiting its function . The nature of this interaction is inhibitory, with AZ 5704 binding to the ATM kinase and preventing it from carrying out its normal function .
Cellular Effects
In terms of cellular effects, AZ 5704 has been shown to potentiate the antitumor effects of the topoisomerase 1 inhibitor irinotecan in tumor-bearing, immunocompromised mice . This suggests that AZ 5704 may influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of AZ 5704 involves its action as an ATM kinase inhibitor . It binds to the ATM kinase, inhibiting its function and leading to changes in gene expression . This can result in the potentiation of the antitumor effects of other compounds, such as the topoisomerase 1 inhibitor irinotecan .
Properties
IUPAC Name |
7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-[[(1S)-1-(1-methylpyrazol-3-yl)ethyl]amino]quinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-13(20-6-7-30(2)29-20)28-22-17-8-16(14-4-5-15(12-32-3)26-10-14)19(24)9-21(17)27-11-18(22)23(25)31/h4-11,13H,12H2,1-3H3,(H2,25,31)(H,27,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKFGYYGPLYPT-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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